N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide
Description
N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide is a benzamide derivative characterized by a benzyl group, a 4-fluorophenyl moiety, and a 4-methoxyphenyl substituent. The fluorine atom at the 4-position enhances electronegativity and metabolic stability, while the methoxy group contributes to lipophilicity and binding affinity to biological targets. This compound’s structural complexity makes it a candidate for comparative analysis with similar derivatives to elucidate structure-activity relationships (SARs) .
Properties
IUPAC Name |
N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO2/c1-25-20-13-11-19(12-14-20)23(15-16-5-3-2-4-6-16)21(24)17-7-9-18(22)10-8-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYCDIWTYIBDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with N-benzyl-4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-4-fluoro-N-(4-methoxyphenyl)benzamide
- Structure : Shares the 4-fluoro-N-(4-methoxyphenyl)benzamide backbone but replaces the benzyl group with a 1,1-dioxido-2,3-dihydrothiophene sulfone moiety.
- Biological Relevance: Sulfone-containing benzamides are often associated with improved metabolic stability and reduced off-target effects compared to non-sulfonated analogs .
4-({[5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide
4-[Benzyl(methyl)sulfamoyl]-N-(4-fluorophenyl)benzamide
- Structure : Features a sulfamoyl group (SO₂N) bridging benzyl-methyl and 4-fluorophenyl substituents.
- Key Differences : The sulfamoyl group enhances electron-withdrawing effects, which may modulate electronic distribution across the benzamide core. This substitution is prevalent in kinase inhibitors and anticonvulsants.
- Biological Relevance: Sulfamoyl derivatives often exhibit improved solubility and bioavailability compared to non-sulfonated analogs .
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)
Substituent Impact on Pharmacokinetics
- Fluoro vs. Bromo : Fluorine’s electronegativity enhances metabolic stability and membrane permeability, whereas bromine may improve halogen bonding but increases molecular weight.
- Methoxy vs.
Heterocyclic Additions
- Triazole and Thiophene Sulfone: These moieties expand interaction capabilities with biological targets. For example, triazoles inhibit fungal enzymes like lanosterol 14α-demethylase, while sulfones are key in COX-2 inhibitors .
Biological Activity
N-benzyl-4-fluoro-N-(4-methoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with specific substitutions that enhance its biological properties:
- Fluorine Atom : Enhances binding affinity to molecular targets through hydrogen bonding and van der Waals interactions.
- Methoxy Group : Increases lipophilicity, facilitating membrane penetration.
The mechanism of action involves the compound's interaction with various biological targets, including enzymes and receptors. The fluorine atom's electronic properties contribute to stronger interactions with target proteins, which modulate their activity. This modulation can lead to desired therapeutic effects such as anticancer activity.
Anticancer Properties
This compound exhibits promising anticancer properties. Research indicates that it shows significant antiproliferative activity against various cancer cell lines, including:
- A549 (Lung Carcinoma) : The compound demonstrated effective inhibition of cell proliferation.
- MCF-7 (Breast Cancer) : Studies reported that it induces apoptosis and activates caspases involved in programmed cell death .
The structure-activity relationship (SAR) analysis suggests that the presence of the fluorine atom enhances anticancer activity compared to similar compounds lacking this substitution .
| Compound | IC50 (μM) against MCF-7 | Mechanism of Action |
|---|---|---|
| This compound | 8.107 | Induces apoptosis via caspase activation |
| Doxorubicin | 0.877 | DNA intercalation |
Anti-inflammatory Activity
In addition to anticancer effects, this compound has been investigated for its anti-inflammatory properties. It serves as a building block in the synthesis of pharmaceuticals aimed at treating inflammatory conditions, leveraging its ability to modulate enzyme-substrate interactions.
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in MCF-7 and A549 cells .
- Mechanistic Insights : Further mechanistic studies revealed that the compound's anticancer activity is linked to the inhibition of ERK1/2 signaling pathways, which are crucial for cell cycle progression and survival in cancer cells .
- SAR Analysis : Comparative studies with analogs such as 4-chloro-N-(4-methoxyphenyl)benzamide highlighted that substituents like fluorine increase efficacy against cancer cell lines, suggesting a strategic approach for designing more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
